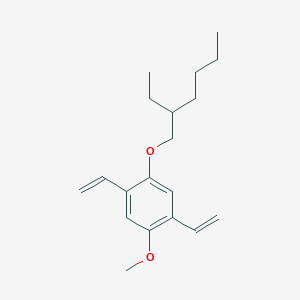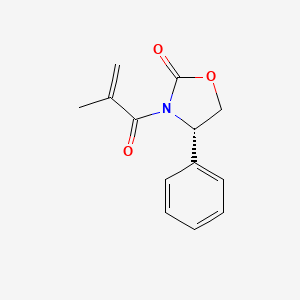![molecular formula C32H32N2O7 B12551659 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine CAS No. 162583-94-0](/img/structure/B12551659.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine is a synthetic nucleoside analog This compound is characterized by the presence of a bis(4-methoxyphenyl)(phenyl)methyl group attached to the 5’-hydroxyl group of thymidine, with a formyl group at the 3’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves multiple steps. The starting material, thymidine, undergoes protection of the 5’-hydroxyl group with bis(4-methoxyphenyl)(phenyl)methyl chloride in the presence of a base such as pyridine. The 3’-hydroxyl group is then oxidized to a formyl group using reagents like Dess-Martin periodinane or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves its incorporation into DNA during replication. The presence of the bulky bis(4-methoxyphenyl)(phenyl)methyl group can hinder the activity of DNA polymerases, leading to chain termination. This property makes it a potential candidate for antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyuridine: Similar structure but lacks the formyl group at the 3’-position.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-2’-fluorouridine: Contains a fluorine atom at the 2’-position instead of a hydroxyl group.
Uniqueness
The uniqueness of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine lies in its specific structural modifications, which confer distinct biochemical properties. The formyl group at the 3’-position and the bulky bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-position make it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Numéro CAS |
162583-94-0 |
|---|---|
Formule moléculaire |
C32H32N2O7 |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
(2S,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C32H32N2O7/c1-21-18-34(31(37)33-30(21)36)29-17-22(19-35)28(41-29)20-40-32(23-7-5-4-6-8-23,24-9-13-26(38-2)14-10-24)25-11-15-27(39-3)16-12-25/h4-16,18-19,22,28-29H,17,20H2,1-3H3,(H,33,36,37)/t22-,28-,29-/m1/s1 |
Clé InChI |
OWEWLFTYSHJDCP-RNOQYBQRSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
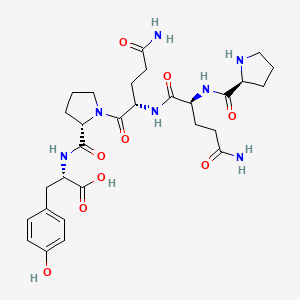
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
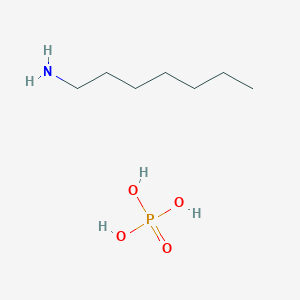
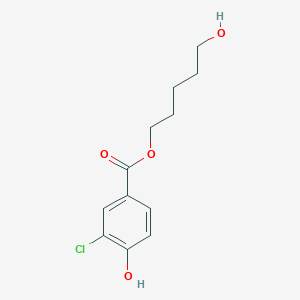

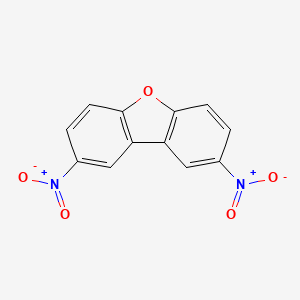
methanone](/img/structure/B12551631.png)
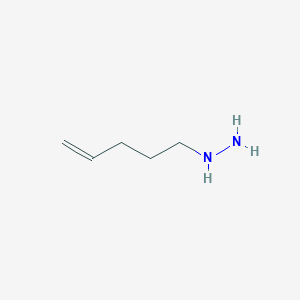
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
